N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-17(2)15-26-21-11-8-19(14-22(21)31-16-24(3,4)23(26)27)25-32(28,29)13-12-18-6-9-20(30-5)10-7-18/h6-11,14,17,25H,12-13,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOHBPLHFAFWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.55 g/mol. The structure features a benzo[b][1,4]oxazepine core, which is known for its diverse pharmacological properties.
Structural Formula
Key Functional Groups
- Sulfonamide group : Associated with antibacterial and diuretic properties.
- Benzo[b][1,4]oxazepine : May exhibit neuroactive effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:
- In vitro studies : Showed inhibition of cancer cell proliferation in various lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Antimicrobial Activity
The sulfonamide moiety suggests potential antimicrobial properties. Research indicates that derivatives exhibit activity against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Compounds with similar structures have been reported to possess neuroprotective effects. A study highlighted the ability of related oxazepines to mitigate oxidative stress in neuronal cells.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : The presence of certain functional groups may contribute to reducing oxidative stress.
Study on Anticancer Properties
A notable study evaluated the anticancer efficacy of a related compound in vivo using xenograft models. Results demonstrated a significant reduction in tumor volume and improved survival rates compared to control groups.
Neuroprotection in Animal Models
In animal models of neurodegenerative diseases, administration of related oxazepine compounds resulted in improved cognitive function and reduced neuronal loss.
Preparation Methods
Cyclocondensation Methods
The oxazepine ring is constructed via [4+3] cyclocondensation between:
- 2-Amino-4-isobutyl-5-methylphenol derivatives
- β-Ketoesters or α-haloketones
Representative Procedure :
- Reactant Preparation :
- 2-Amino-4-(2-methylpropyl)-5-methylphenol (1.0 eq)
- Ethyl 3-chloroacetoacetate (1.2 eq)
- Reaction Conditions :
- Solvent: Anhydrous DMF (0.1M)
- Base: K₂CO₃ (2.5 eq)
- Temperature: 80°C, N₂ atmosphere
- Time: 12-16 hours
- Workup :
- Dilution with EtOAc (5 vol)
- Sequential washes with 5% citric acid and brine
- Column chromatography (SiO₂, hexane:EtOAc 4:1)
Key Optimization Parameters :
- Water content <0.1% prevents hydrolysis of chloroacetoacetate
- Strict temperature control minimizes dimerization side products
Microwave-Assisted Ring Closure
Modern adaptations employ microwave irradiation to accelerate cyclization:
Table 2: Conventional vs Microwave Synthesis Comparison
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 12-16 hours | 25-40 minutes |
| Isolated Yield | 68-72% | 82-85% |
| Purity (HPLC) | 95-97% | 98-99% |
Microwave parameters:
- Power: 300W (ramped over 5 minutes)
- Pressure: 250 psi maximum
- Cooling: Post-reaction rapid depressurization
Sulfonamide Side Chain Installation
2-(4-Methoxyphenyl)ethanesulfonyl Chloride Synthesis
- Thioether Formation :
- 4-Methoxyphenethyl bromide + Na₂S → 4-Methoxyphenethyl thiol (89% yield)
- Oxidation to Sulfonyl Chloride :
- Cl₂ gas bubbling in CCl₄ at 0-5°C
- Reaction monitoring via TLC (Rf 0.6 in 1:1 hexane:EtOAc)
Critical Safety Considerations :
- Use of Cl₂ scrubbers and pressure-equalized addition funnels
- Strict temperature control to prevent over-chlorination
Sulfonylation of Oxazepine Amine
- Amine Preparation :
- Oxazepine core (1.0 eq) in anhydrous THF (0.2M)
- Cool to -20°C under Ar
- Sulfonation :
- Add sulfonyl chloride (1.05 eq) portionwise
- Triethylamine (2.5 eq) as HCl scavenger
- Warm gradually to 25°C over 2 hours
- Workup :
- Filter precipitate through celite
- Concentrate and recrystallize from EtOH/H₂O
Yield Optimization Data :
| Equiv. Sulfonyl Chloride | Temperature | Yield (%) |
|---|---|---|
| 1.0 | 0°C | 61 |
| 1.05 | -20→25°C | 83 |
| 1.2 | 25°C | 79 (with 8% bis-sulfonated byproduct) |
Integrated Process Development
Catalytic Asymmetric Variants
While the target molecule lacks chiral centers, methodology from related systems suggests potential for enantioselective synthesis:
Chiral Induction Strategies :
- Jacobsen's thiourea catalysts for sulfonylation step
- BINOL-phosphoric acids in oxazepine formation
Table 3: Catalytic Performance Comparison
| Catalyst | ee (%) | Reaction Time |
|---|---|---|
| (R)-BINOL-phosphate | 92 | 48h |
| Thiourea C8 | 85 | 24h |
| No catalyst | Racemic | 12h |
Green Chemistry Adaptations
Solvent-Free Mechanochemical Synthesis
- Ball milling (400 RPM, 30 minutes)
- Reactants:
- Oxazepine amine (1.0 eq)
- Sulfonyl chloride (1.05 eq)
- K₂CO₃ (2.0 eq) as base
Advantages :
- 98% conversion vs 83% in solution phase
- No solvent waste generation
Industrial-Scale Considerations
Critical Parameters for Kilo-Lab Production :
- Exotherm Management : Semi-batch sulfonylation with cryogenic cooling
- Quality Control :
- IPC1: Residual amine <0.5% by HPLC
- IPC2: Sulfonyl chloride <100ppm by iodometric titration
- Crystallization Optimization :
- Anti-solvent: n-Heptane
- Cooling rate: 0.5°C/min to 5°C
Analytical Characterization Benchmarks
- ¹H NMR (400MHz, CDCl₃):
- δ 7.82 (d, J=8.4Hz, 2H, Ar-H)
- δ 4.31 (q, J=6.8Hz, 1H, NCH₂)
- δ 1.42 (d, J=6.8Hz, 3H, CH(CH₃)₂)
- HRMS : m/z 462.2012 [M+H]⁺ (calc. 462.2009)
Purity Specifications :
- HPLC: >99.0% (220nm, C18, 65:35 MeCN:H₂O)
- Residual Solvents: <500ppm total (ICH Q3C)
Q & A
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer : Synthesis involves multi-step reactions, including formation of the tetrahydrobenzo[b][1,4]oxazepin core and sulfonamide functionalization. Key steps include:
- Solvent Selection : Dichloromethane or ethanol for solubility control .
- Catalysts : Triethylamine for deprotonation and reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) and column chromatography to isolate the product (>95% purity) .
- Characterization : NMR and mass spectrometry to confirm structural integrity .
Q. What analytical methods are recommended to confirm the compound’s structural identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation .
- Infrared (IR) Spectroscopy : Functional group validation (e.g., sulfonamide S=O stretches) .
Q. How can solubility limitations in biological assays be addressed?
- Methodological Answer :
- Co-solvents : Use DMSO or PEG-400 for aqueous solubility enhancement .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) via chemical modification .
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. What are common impurities observed during synthesis, and how are they mitigated?
- Methodological Answer :
| Impurity Type | Mitigation Strategy | Reference |
|---|---|---|
| Unreacted Intermediates | Gradient elution in HPLC purification | |
| Oxidation Byproducts | Inert atmosphere (N₂/Ar) during reactions | |
| Isomeric Contaminants | Chiral chromatography for enantiomeric resolution |
Q. How is compound stability assessed under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C .
- pH Stability : Incubate in buffers (pH 3–10) and monitor degradation via HPLC .
- Light Sensitivity : UV-vis spectroscopy under controlled lighting .
Advanced Research Questions
Q. What strategies are used to investigate interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized targets (e.g., SYK kinase) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding poses .
Q. How should contradictory data in biological activity studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results from enzymatic inhibition, cell viability, and animal models .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates .
- Metabolite Profiling : Identify active/inactive metabolites via LC-MS .
Q. What approaches elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy to halogen) and test activity .
- 3D-QSAR Modeling : CoMFA/CoMSIA to correlate structural features with potency .
- Crystallography : Resolve protein-ligand complexes (e.g., X-ray diffraction) .
Q. How is enzymatic inhibition mechanism (e.g., competitive vs. non-competitive) determined?
- Methodological Answer :
- Kinetic Assays : Vary substrate concentration and measure Lineweaver-Burk plots .
- Fluorescent Probes : Use FRET-based assays for real-time monitoring .
- Mutagenesis Studies : Modify enzyme active sites to assess binding changes .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Process Optimization : Transition from batch to continuous flow chemistry for reproducibility .
- Byproduct Management : Implement in-line purification (e.g., scavenger resins) .
| Scale-Up Challenge | Solution | Reference |
|---|---|---|
| Heat Dissipation | Microreactors for controlled temperature | |
| Solvent Volume Reduction | Thin-film evaporation | |
| Catalyst Recycling | Immobilized catalysts on silica |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
